molecular formula C16H23BrN2O2 B1589714 tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate CAS No. 443998-65-0

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Cat. No. B1589714
M. Wt: 355.27 g/mol
InChI Key: ZDCRNXMZSKCKRF-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

Using general procedure A, 4-bromoaniline (1.23 g, 7.13 mmol) and 1-Boc-4-piperidone (1.42 g, 7.13 mmol) afforded 4-(4-bromo-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (6.5 g, 53%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[C:9]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[C:12]([O:11][C:9]([N:16]1[CH2:21][CH2:20][CH:19]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:18][CH2:17]1)=[O:10])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 256.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.